molecular formula C15H17N3OS B11480803 3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(thiophen-2-yl)cyclohex-2-en-1-one

3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(thiophen-2-yl)cyclohex-2-en-1-one

Cat. No.: B11480803
M. Wt: 287.4 g/mol
InChI Key: NWNSESZDSYRQIS-UHFFFAOYSA-N
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Description

3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(thiophen-2-yl)cyclohex-2-en-1-one is a complex organic compound featuring an imidazole ring, a thiophene ring, and a cyclohexenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(thiophen-2-yl)cyclohex-2-en-1-one typically involves multi-step organic reactions

    Imidazole Derivative Synthesis: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Thiophene Ring Introduction: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated precursor.

    Cyclohexenone Formation: The final step involves the formation of the cyclohexenone ring through a Michael addition reaction, followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the cyclohexenone moiety, potentially yielding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. The imidazole ring is known for its presence in many biologically active molecules.

Medicine

Medicinally, this compound could be explored for its potential as a drug candidate. The imidazole and thiophene rings are common motifs in pharmaceuticals, suggesting possible applications in treating various diseases.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or electronic components, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(thiophen-2-yl)cyclohex-2-en-1-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The imidazole ring, for instance, can coordinate with metal ions, affecting enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid containing an imidazole ring.

    Thiophene-2-carboxylic acid: A simple thiophene derivative.

    Cyclohexenone: A basic cyclohexenone structure without additional functional groups.

Uniqueness

What sets 3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(thiophen-2-yl)cyclohex-2-en-1-one apart is the combination of these three distinct moieties in one molecule

Properties

Molecular Formula

C15H17N3OS

Molecular Weight

287.4 g/mol

IUPAC Name

3-[2-(1H-imidazol-5-yl)ethylamino]-5-thiophen-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C15H17N3OS/c19-14-7-11(15-2-1-5-20-15)6-13(8-14)17-4-3-12-9-16-10-18-12/h1-2,5,8-11,17H,3-4,6-7H2,(H,16,18)

InChI Key

NWNSESZDSYRQIS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C=C1NCCC2=CN=CN2)C3=CC=CS3

Origin of Product

United States

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